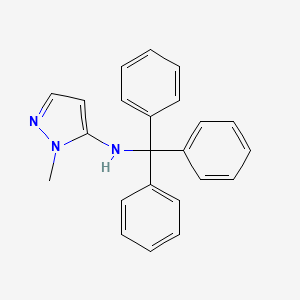

1-Methyl-N-trityl-1H-pyrazol-5-amine

説明

1-Methyl-N-trityl-1H-pyrazol-5-amine is a pyrazole derivative featuring a methyl group at the 1-position of the pyrazole ring and a trityl (triphenylmethyl) group attached to the 5-amino substituent. The trityl group (C(C₆H₅)₃) confers steric bulk and lipophilicity, distinguishing this compound from simpler pyrazol-5-amine analogs. The compound’s stability and solubility are likely influenced by the trityl group, which reduces polarity compared to smaller substituents .

特性

分子式 |

C23H21N3 |

|---|---|

分子量 |

339.4 g/mol |

IUPAC名 |

2-methyl-N-tritylpyrazol-3-amine |

InChI |

InChI=1S/C23H21N3/c1-26-22(17-18-24-26)25-23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-18,25H,1H3 |

InChIキー |

VESLHAZVGLNWLE-UHFFFAOYSA-N |

正規SMILES |

CN1C(=CC=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

1-Methyl-N-trityl-1H-pyrazol-5-amine can be synthesized through a multi-step process. One common method involves the protection of the amino group of 1-methyl-1H-pyrazol-5-amine with a trityl group. The synthesis typically starts with the preparation of 1-methyl-1H-pyrazol-5-amine, which can be achieved by reacting 1-methylpyrazole with an appropriate amine source under controlled conditions .

The tritylation step involves the reaction of 1-methyl-1H-pyrazol-5-amine with triphenylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of 1-Methyl-N-trityl-1H-pyrazol-5-amine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

化学反応の分析

Types of Reactions

1-Methyl-N-trityl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Substitution Reactions: The trityl group can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.

Addition Reactions: The pyrazole ring can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of substituted pyrazoles.

Oxidation: Formation of pyrazole oxides.

Reduction: Formation of pyrazole amines.

科学的研究の応用

1-Methyl-N-trityl-1H-pyrazol-5-amine has several scientific research applications:

Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, including potential anti-inflammatory and anticancer agents.

Material Science: Employed in the development of advanced materials with specific electronic or optical properties.

Biological Studies: Utilized in the study of enzyme inhibitors and receptor modulators

作用機序

The mechanism of action of 1-Methyl-N-trityl-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The trityl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

類似化合物との比較

Key Observations :

- Steric Effects : The trityl group in the target compound significantly increases molecular weight and steric hindrance compared to methyl or ethyl substituents. This reduces solubility in polar solvents but may improve stability against enzymatic degradation.

- Electronic Effects : Electron-withdrawing groups (e.g., pyridinyl in ) alter the pyrazole ring’s electron density, affecting reactivity and spectral properties.

Spectroscopic Comparison

Notable Trends:

- Trityl Group Impact : The aromatic protons of the trityl group dominate the ¹H-NMR spectrum, masking other signals.

- Pyrazole Ring Shifts : Pyrazole H-4 protons resonate near δ 5.5–6.5 in most analogs, sensitive to adjacent substituents .

Physicochemical Properties

生物活性

1-Methyl-N-trityl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Its structure features a trityl group (triphenylmethyl) attached to the nitrogen atom and a methyl group on the pyrazole ring. This compound is notable for its unique chemical properties, which are influenced significantly by the trityl group, enhancing its lipophilicity and steric hindrance, making it suitable for various applications in medicinal chemistry and material science.

The biological activity of 1-Methyl-N-trityl-1H-pyrazol-5-amine is primarily linked to its potential as an enzyme inhibitor. By binding to the active sites of specific enzymes, it can prevent substrate binding and inhibit catalytic activity. The trityl group enhances interaction with hydrophobic regions in proteins, potentially increasing the compound's effectiveness in biological systems.

Applications in Medicinal Chemistry

This compound has been explored for its potential in synthesizing pharmaceutical agents, particularly those targeting cancer and inflammatory diseases. Its structural characteristics allow it to serve as an intermediate in developing various biologically active compounds.

Case Studies

- Anti-Cancer Activity : In related studies involving pyrazole derivatives, compounds similar to 1-Methyl-N-trityl-1H-pyrazol-5-amine have shown promising results in inhibiting tubulin polymerization, which is crucial for cancer cell proliferation. For instance, certain pyrazoline hybrids demonstrated IC50 values ranging from 0.21 to 0.31 μM against human cancer cell lines, indicating potent anti-cancer properties .

- Enzyme Inhibition : Research has indicated that modifications in pyrazole derivatives can lead to enhanced inhibitory effects on specific enzymes involved in cancer progression. The structure-activity relationship (SAR) studies suggest that compounds with electron-withdrawing groups exhibit stronger biological activity compared to their electron-donating counterparts .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-Methyl-1H-pyrazol-5-ylamine | Lacks trityl group; less lipophilic | Reduced enzyme inhibition potential |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Contains phenyl instead of trityl; altered reactivity | Varies based on substitution effects |

The presence of the trityl group in 1-Methyl-N-trityl-1H-pyrazol-5-amine significantly enhances its biological activity compared to similar compounds lacking this feature .

Synthetic Routes

The synthesis of 1-Methyl-N-trityl-1H-pyrazol-5-amine typically involves:

- Preparation of 1-methyl-1H-pyrazol-5-amine : This is achieved by reacting 1-methylpyrazole with an appropriate amine source.

- Tritylation : The amino group is protected by reacting with triphenylmethyl chloride in the presence of bases like sodium hydride or potassium carbonate, usually conducted in aprotic solvents such as DMF or THF at elevated temperatures.

Chemical Reactions

This compound can undergo various reactions:

- Substitution Reactions : The trityl group can be replaced by other functional groups.

- Oxidation and Reduction : It can form oxides or reduced amines.

These reactions expand its utility in synthetic chemistry and biological applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。